molecular formula C29H30O17 B1237822 Malonylapiin

Malonylapiin

Cat. No.: B1237822
M. Wt: 650.5 g/mol
InChI Key: JNAHTYWPEQLJRT-CQRLEKJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Malonylapiin is a glycosyloxyflavone that is the 6''-malanoate ester of apiin. It has a role as a plant metabolite. It is a glycosyloxyflavone, a dihydroxyflavone, a malonate ester and a disaccharide derivative. It derives from an apiin.

Scientific Research Applications

Extraction Efficiency

  • Extraction Methods and Efficiency : A study on parsley (Petroselinum crispum) indicated that the extraction efficiency of phenolic compounds, including malonylapiin, varied with the extraction methodology and solvent polarity. Optimal extraction of this compound was achieved using ethanol–water with specific ratios, highlighting the importance of solvent composition in extracting specific compounds (Luthria, Mukhopadhyay, & Kwansa, 2006).

Biological and Pharmacological Properties

  • Antibiotic Properties : A new antibiotic compound, 7-O-malonyl macrolactin A, produced by Bacillus subtilis, exhibited bacteriostatic properties against multidrug-resistant gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus. This suggests a potential application of this compound derivatives in antibiotic development (Romero-Tabarez et al., 2006).

Metabolic Engineering

  • Malonyl-CoA Metabolism in Microbial Production : Research on Escherichia coli demonstrated the potential of genetically engineered strains for increased malonyl-CoA levels, which is significant for the production of secondary metabolites like flavonoids. This suggests this compound's role in metabolic engineering for compound synthesis (Xu et al., 2011).

  • Regulation via Synthetic Antisense RNAs : The use of synthetic antisense RNAs in E. coli to down-regulate fatty acid biosynthesis led to enriched malonyl-CoA, enhancing the production of natural products like 4-hydroxycoumarin and resveratrol. This highlights this compound's potential in metabolic engineering and natural product synthesis (Yang et al., 2015).

Biosensors and Biotechnology

  • Genetically-Encoded Malonyl-CoA Sensors : Development of malonyl-CoA sensors in E. coli, based on transcriptional factor-based biosensors, suggests potential applications in dynamically reprogramming cell metabolism for biotechnological applications, including the production of this compound-derived compounds (Johnson et al., 2017).

Herbal Medicine and Therapeutics

  • Anti-Cancerous Properties : Polysaccharide fractions extracted from peony seed dreg, containing this compound, exhibited anti-cancerous attributes in various human cancer cell lines, indicating potential therapeutic applications in oncology (Zhang et al., 2017).

  • Peony-Glycyrrhiza Decoction and Hyperprolactinemia : A study on Peony-Glycyrrhiza Decoction, containing this compound, demonstrated its effectiveness in reducing antipsychotic-induced hyperprolactinemia, suggesting its therapeutic role in endocrine disorders (Wang et al., 2012).

Properties

Molecular Formula

C29H30O17

Molecular Weight

650.5 g/mol

IUPAC Name

3-[[(2R,3S,4S,5R,6S)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]-3-oxopropanoic acid

InChI

InChI=1S/C29H30O17/c30-10-29(40)11-42-28(26(29)39)46-25-24(38)23(37)19(9-41-21(36)8-20(34)35)45-27(25)43-14-5-15(32)22-16(33)7-17(44-18(22)6-14)12-1-3-13(31)4-2-12/h1-7,19,23-28,30-32,37-40H,8-11H2,(H,34,35)/t19-,23-,24+,25-,26+,27-,28+,29-/m1/s1

InChI Key

JNAHTYWPEQLJRT-CQRLEKJLSA-N

Isomeric SMILES

C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)COC(=O)CC(=O)O)O)O)O)(CO)O

SMILES

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)COC(=O)CC(=O)O)O)O)O)(CO)O

Canonical SMILES

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)COC(=O)CC(=O)O)O)O)O)(CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Malonylapiin
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Malonylapiin
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Malonylapiin
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Malonylapiin
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Malonylapiin
Reactant of Route 6
Malonylapiin

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